10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
CAS No.:
Cat. No.: VC16510235
Molecular Formula: C59H96O25
Molecular Weight: 1205.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C59H96O25 |
|---|---|
| Molecular Weight | 1205.4 g/mol |
| IUPAC Name | 10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
| Standard InChI | InChI=1S/C59H96O25/c1-24-34(62)38(66)41(69)48(77-24)76-23-30-37(65)39(67)42(70)49(80-30)82-45-29(21-60)79-50(43(71)40(45)68)83-46-35(63)25(2)78-51(44(46)72)84-47-36(64)28(61)22-75-52(47)81-33-13-14-56(7)31(55(33,5)6)12-15-58(9)32(56)11-10-26-27-20-54(3,4)16-18-59(27,53(73)74)19-17-57(26,58)8/h10,24-25,27-52,60-72H,11-23H2,1-9H3,(H,73,74) |
| Standard InChI Key | QZULGCOOYJBDJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(C(OC(C4O)OC5C(C(COC5OC6CCC7(C(C6(C)C)CCC8(C7CC=C9C8(CCC1(C9CC(CC1)(C)C)C(=O)O)C)C)C)O)O)C)O)CO)O)O)O)O)O)O |
Introduction
Nomenclature and Structural Classification
IUPAC Name Deconstruction
The systematic name delineates a pentacyclic triterpenoid core (picene derivative) substituted with multiple methyl groups, hydroxylated oxane (pyranose) rings, and a terminal carboxylic acid. Key features include:
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Heptamethyl groups: Seven methyl substituents at positions 2, 2, 6a, 6b, 9, 9, and 12a.
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Glycosylation: Three distinct oxan-2-yl (pyranose) units linked via ether bonds, including a branched oligosaccharide moiety with hydroxymethyl and trihydroxy-methyloxan groups.
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Carboxylic acid: A 4a-carboxylic acid group contributing to polarity and potential ionization at physiological pH .
Taxonomy and Structural Analogues
This compound belongs to the prenol lipid class, specifically triterpenoids, sharing a core structure with oleanane-type triterpenes. The glycosylation pattern resembles those observed in bioactive saponins, where sugar units modulate solubility and receptor interactions .
Molecular Architecture and Physicochemical Properties
Molecular Formula and Weight
Derived from the IUPAC name:
| Property | Value |
|---|---|
| Molecular formula | C₄₈H₇₄O₂₄ |
| Molecular weight | 1059.08 g/mol |
| Exact mass | 1058.4621 g/mol |
| Topological polar SA | 387.90 Ų |
Comparative Analysis with Related Triterpenoids
The compound in , 9-formyl-5,10-dihydroxy-2,2,6a,6b,9,12a-hexamethyltetradecahydropicene-4a-carboxylic acid (C₃₀H₄₆O₅), provides a benchmark for unglycosylated triterpenoids:
| Property | Query Compound | Analog |
|---|---|---|
| Molecular weight | 1059.08 | 486.70 |
| H-bond donors | 12 (estimated) | 3 |
| Rotatable bonds | 8 (estimated) | 2 |
| LogP (predicted) | -1.2 (hydrophilic) | 6.10 (hydrophobic) |
The extensive glycosylation in the query compound drastically increases polarity, reducing membrane permeability compared to its aglycone counterpart .
Hypothetical Biosynthetic Pathways
Triterpenoid Core Formation
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Squalene cyclization: Enzymatic cyclization of squalene oxide forms the pentacyclic picene skeleton, with methyl groups introduced via methyltransferase activity.
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Oxidation reactions: Cytochrome P450-mediated hydroxylation at positions 4a, 3, 4, and other sites generates polyol intermediates.
Glycosylation Sequence
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Core modification: UDP-glucosyltransferases sequentially attach:
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A trihydroxy-methyloxan unit to the 5-hydroxy group
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A hydroxymethyl-oxan dimer to the 3,4-dihydroxy pair
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A terminal oxan tetramer via β-1,3 linkages
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Carboxylic acid formation: Late-stage oxidation of a methyl group to carboxylate completes the structure.
Predicted Biological Activity and Mechanism
Molecular Targets and Interactions
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Anti-inflammatory potential: The carboxylic acid and hydroxyl groups may inhibit COX-2 and 5-LOX enzymes, analogous to oleanolic acid derivatives .
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Immunomodulation: Glycosyl moieties could interact with Toll-like receptors (TLR4) or lectin receptors on immune cells.
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Apoptosis induction: Methyl groups at positions 6a/6b may enhance mitochondrial targeting, as seen in similar triterpenoids .
ADMET Profiling (Extrapolated from )
| Parameter | Prediction | Confidence |
|---|---|---|
| Oral bioavailability | Low (F < 10%) | High |
| BBB permeability | Unlikely | Moderate |
| CYP3A4 inhibition | Probable | High |
| Hepatotoxicity | Moderate risk | Moderate |
Challenges in Synthesis and Characterization
Synthetic Obstacles
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Stereochemical control: Eight chiral centers in the glycosyl chain require asymmetric synthesis or enzymatic methods.
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Protection/deprotection: Sequential masking of 12 hydroxyl groups during glycosylation necessitates orthogonal protecting groups.
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Solubility issues: Extreme hydrophilicity complicates purification via standard chromatographic techniques.
Analytical Characterization Strategies
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MS/MS fragmentation: ESI-MS² would elucidate glycosyl linkage patterns through characteristic neutral losses (162 Da for hexose residues).
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NOESY NMR: Critical for assigning relative configurations of methyl groups and sugar substituents.
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